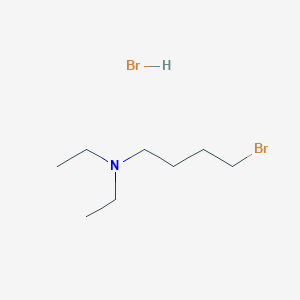![molecular formula C11H24N2O2 B1377789 tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate CAS No. 1345532-72-0](/img/structure/B1377789.png)
tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate
Descripción general
Descripción
“tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate” is a chemical compound with the CAS Number: 1345532-72-0 . It has a molecular weight of 216.32 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The IUPAC name of this compound is "tert-butyl 2,2-dimethyl-3-(methylamino)propylcarbamate" . The InChI code for this compound is "1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)7-12-6/h12H,7-8H2,1-6H3,(H,13,14)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Carbamate compounds serve as versatile intermediates in the synthesis of biologically active molecules and complex organic structures. For example, studies have demonstrated the regioselective deprotection and acylation of penta-N-protected polyamides, showing the utility of carbamate protecting groups in the selective manipulation of amino groups in complex molecules (J. Pak & M. Hesse, 1998). Similarly, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via asymmetric Mannich reaction highlights the use of carbamate compounds in asymmetric synthesis, contributing to the development of chiral molecules (J. Yang, S. Pan & B. List, 2009).
Biological Activity and Material Science
Carbamate derivatives have been synthesized for their potential biological activities. For instance, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an important intermediate in biologically active compounds, demonstrates the importance of carbamates in medicinal chemistry (Bingbing Zhao et al., 2017). Additionally, carbamates have been investigated for their potential as percutaneous penetration modifiers in pharmaceutical formulations, indicating their significance in enhancing or retarding the delivery of active pharmaceutical ingredients through the skin (D. Kaushik, A. Costache & B. Michniak-Kohn, 2010).
Environmental and Analytical Applications
The determination of carbamate, phenylurea, and phenoxy acid herbicide residues by gas chromatography after specific derivatization reactions underlines the role of carbamates in environmental analysis and safety (E. Crespo-Corral et al., 2008). This research highlights the application of carbamates in developing sensitive and selective analytical methods for the detection of hazardous substances.
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)7-12-6/h12H,7-8H2,1-6H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUXQDYDMVJOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate | |
CAS RN |
1345532-72-0 | |
| Record name | tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)
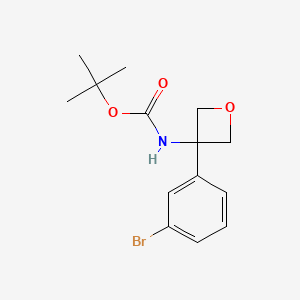
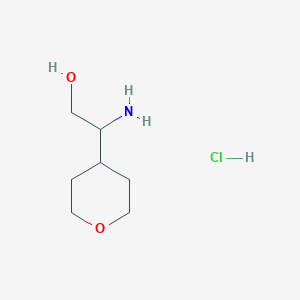
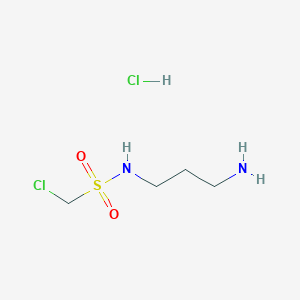
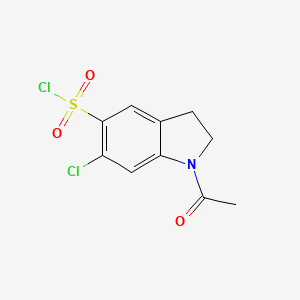
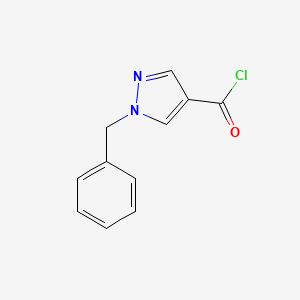
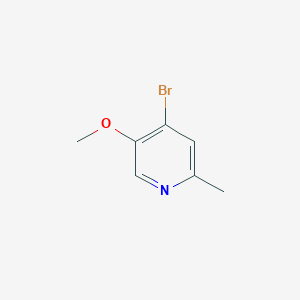
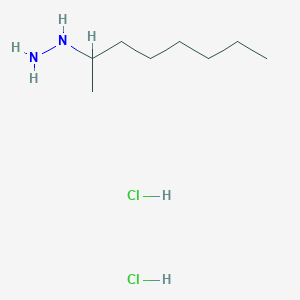
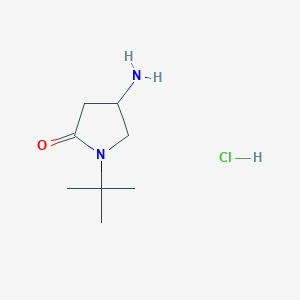
![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)
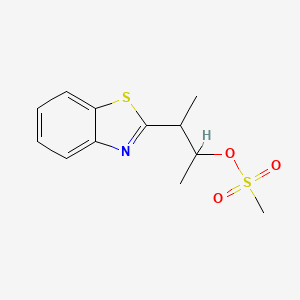
![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)
![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)
